1-Nitronon-1-ene

Description

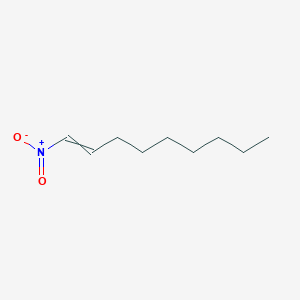

Structure

2D Structure

3D Structure

Properties

CAS No. |

122016-31-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-nitronon-1-ene |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3 |

InChI Key |

ZAHVEXMVJIDMLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nitronon 1 Ene

Regioselective Synthesis Protocols

Regioselective synthesis ensures the formation of the double bond at the desired C1-C2 position of the nonane (B91170) chain. Key strategies involve the controlled elimination of leaving groups from specifically functionalized saturated precursors.

Extrusion Processes from Saturated Nitro-Precursors

The extrusion of small molecules from saturated nitro compounds is recognized as a highly effective and optimal strategy for preparing conjugated nitroalkenes like 1-nitronon-1-ene. sci-rad.comresearchgate.netbibliotekanauki.plsci-rad.comresearchgate.net This approach encompasses several variations, including dehydrohalogenation and the elimination of carboxylic acids.

Dehydrohalogenation of 2-halo-1-nitroparaffins is a prominent extrusion method. While non-catalyzed extrusion of hydrogen halides (HX) can occur, it often demands high temperatures. sci-rad.comresearchgate.net The introduction of a base catalyst facilitates the reaction under much milder conditions, shifting the mechanism from a potential biradical pathway to a stepwise E1cB-like mechanism. sci-rad.comresearchgate.net For instance, the elimination of HBr from precursors like 1,2-dibromo-1-nitro-2-phenylethane proceeds in the presence of a base. researchgate.net

Another versatile and widely applicable extrusion methodology involves the elimination of carboxylic acids from β-nitrocarboxylates. sci-rad.combibliotekanauki.plsci-rad.comresearchgate.net The precursor, a 2-acyloxy-1-nitroalkane, can be synthesized by acylating the corresponding β-nitroalcohol. Subsequent thermolysis of this ester cleanly yields the target nitroalkene. sci-rad.comresearchgate.net For example, the thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane effectively produces 1-phenyl-1-nitroethene. sci-rad.comresearchgate.net A similar strategy can be applied to synthesize this compound from 1-nitro-2-nonyl acetate (B1210297) or a related ester.

Dehydration Reactions of Beta-Nitroalcohols

The direct dehydration of β-nitroalcohols (specifically, 1-nitrononan-2-ol (B11904665) for the target compound) is a fundamental method for synthesizing this compound. sci-rad.comwikipedia.orgtcichemicals.com These precursor alcohols are readily accessible through the Henry (nitroaldol) reaction. sci-rad.com While direct dehydration is possible, it can be part of a multi-step process where the alcohol is first converted to a better leaving group, such as an acetate or phthalate (B1215562) ester, which is then eliminated. sci-rad.comresearchgate.netresearchgate.net

Various catalysts have been developed to facilitate this dehydration under neutral or mild conditions. One notable method employs dibutyltin (B87310) oxide in boiling benzene, which effectively catalyzes the (E)-selective dehydration of β-nitroalcohols. researchgate.net Organocatalysts like L-proline have also been reported to be effective bifunctional catalysts for the dehydration step, potentially overcoming the reversibility issues associated with one-pot Henry reaction/dehydration sequences. researchgate.net

Henry Reaction (Nitroaldol) and Subsequent Elimination Strategies

The Henry reaction, or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgtcichemicals.comnumberanalytics.com To synthesize this compound, this reaction would involve the condensation of nitromethane (B149229) with octanal (B89490) to produce the intermediate 1-nitrononan-2-ol. wikipedia.orgpsu.edu

This reaction is reversible, and a significant drawback is that the β-nitroalcohol product can easily revert to the starting materials or undergo side reactions. wikipedia.orgorganic-chemistry.org However, the synthetic utility of the Henry reaction lies in the versatility of its products, which can be readily dehydrated to form nitroalkenes. wikipedia.orgtcichemicals.com This dehydration can often be performed in a one-pot sequence following the initial condensation. For example, a heterogeneous system using carbonate on silica (B1680970) for the Henry reaction, followed by dehydration with Amberlyst 15 and acetic anhydride, has been developed for synthesizing related α-bromonitroalkenes, demonstrating a mild, fully heterogeneous approach. thieme-connect.comthieme-connect.com

Stereoselective Synthesis of this compound Isomers

Controlling the geometry of the double bond to selectively form either the (E) or (Z) isomer of this compound is a significant challenge in synthetic chemistry. numberanalytics.comwikipedia.org The E/Z notation is used to describe the absolute stereochemistry of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.orglibretexts.org

Control of (E)/(Z) Stereochemistry via Reaction Condition Modulation

Research has shown that the stereochemical outcome of the condensation between aliphatic aldehydes and nitroalkanes can be precisely controlled by modulating the reaction conditions. organic-chemistry.org A highly stereoselective one-pot method allows for the synthesis of either pure (E)- or (Z)-nitroalkenes by simply altering the solvent and temperature. organic-chemistry.org

A study by Fioravanti et al. demonstrated that using piperidine (B6355638) as a catalyst with 4 Å molecular sieves under anhydrous conditions is highly effective. The key findings are summarized in the table below: organic-chemistry.org

| Desired Isomer | Solvent | Temperature | Stereoselectivity |

| (E)-Nitroalkene | Toluene | Reflux | High E-selectivity |

| (Z)-Nitroalkene | Dichloromethane | Room Temp. | High Z-selectivity |

The presence of molecular sieves was found to be crucial for achieving high stereoselectivity; their absence leads to the formation of an E/Z mixture. organic-chemistry.org The proposed mechanism suggests that the Z-selective pathway may involve an imine intermediate, while the E-isomer is formed through a standard Henry reaction followed by syn-elimination. organic-chemistry.org

Catalytic Approaches for Diastereoselective and Enantioselective Formation

The development of catalytic asymmetric methods, particularly for the preceding Henry reaction, provides a powerful tool for creating stereocenters. scienceopen.comnih.govrsc.org While this compound itself is achiral, the synthesis of chiral derivatives or the use of chiral catalysts in its formation represents an advanced area of research. Asymmetric Henry reactions often employ chiral metal catalysts to produce β-nitroalcohols with high enantio- or diastereoselectivity. wikipedia.orgorganic-chemistry.org Metals such as copper, zinc, cobalt, and magnesium, complexed with chiral ligands, are frequently used. wikipedia.orgpsu.eduorganic-chemistry.org

For example, copper(I) complexes with bis(sulfonamide)-diamine ligands and copper(II) acetate with chiral diamine or bis(oxazoline) ligands have been successfully used to catalyze highly enantioselective Henry reactions. organic-chemistry.org These enantiomerically enriched β-nitroalcohol intermediates can then be converted to the corresponding nitroalkenes. Furthermore, organocatalysis, using molecules like chiral thioureas or cinchona alkaloids, has emerged as a potent strategy for asymmetric nitroaldol reactions, yielding products with excellent enantioselectivities. researchgate.netorganic-chemistry.org While often focused on aromatic aldehydes, these catalytic systems provide a foundational framework that can be adapted for the stereoselective synthesis of aliphatic nitroalkenes like this compound and its derivatives.

Photoredox-Catalyzed Synthesis Pathways to Nitroalkenes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to a variety of chemical transformations. worktribe.comresearchgate.net This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates under gentle conditions. mdpi.com While direct photoredox-catalyzed synthesis of this compound from simple precursors is an evolving area, several methodologies have been developed for the functionalization and transformation of nitroalkenes that are applicable to substrates like this compound. worktribe.comresearchgate.net

These reactions often involve the nitroalkene as a coupling partner, where the nitro group can be retained or can act as a leaving group in denitrative coupling processes. worktribe.com For instance, photoredox-mediated reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the nitroalkene. matilda.science

Research Findings:

Denitrative Coupling: Photocatalyst-free methods under xenon lamp irradiation have been reported for the denitrative alkylation of nitroalkenes using Hantzsch esters, affording the trans-isomer of the product exclusively with broad substrate scope. worktribe.com The reaction is believed to proceed through a radical pathway. worktribe.com

Functionalization Reactions: Visible light-mediated photoredox reactions are employed in various transformations of nitroalkenes, including trifluoromethylation, and reactions with aryl diazonium salts and 2H-azirines to form complex heterocyclic structures like pyrroles. researchgate.netthieme-connect.com

Catalyst Systems: Common photocatalysts include organic dyes like Eosin Y and acridinium (B8443388) salts (Mes-Acr⁺BF₄⁻), which can be activated by low-energy visible light, such as blue LEDs. mdpi.comthieme-connect.com These reactions are often transition-metal-free, which is advantageous for syntheses where metal contamination is a concern. mdpi.com

The general mechanism for many of these transformations involves the photocatalyst absorbing light and reaching an excited state. It can then interact with a substrate, like a nitroalkene, to initiate a radical cascade that leads to the final product. For example, in some denitrative functionalizations, the process may involve the formation of a radical anion of the nitroalkene, followed by the loss of the nitrite (B80452) anion (NO₂⁻) to generate an alkenyl radical, which can then be trapped by another radical species or undergo further reactions.

The table below illustrates general photoredox-catalyzed reactions involving nitroalkenes, which are conceptually applicable to this compound.

| Reaction Type | Coupling Partner | Photocatalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Denitrative Alkylation | Hantzsch Ester | Photocatalyst-free, Xenon lamp | Forms trans-alkene exclusively | worktribe.com |

| Denitrative Alkylation | N-Alkylpyridinium Salts | Photocatalyst-free, Blue LED | Tolerates biologically relevant N-alkyl groups | worktribe.com |

| [3+2] Cycloaddition | 2H-Azirines | Mes-Acr⁺BF₄⁻, Blue LED | Synthesis of highly substituted pyrroles | thieme-connect.com |

| C(sp³)-H Alkenylation | Cyclic/Acyclic Ethers | 5,7,12,14-Pentacenetetrone | Highly selective for E-isomer | worktribe.com |

Novel and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a central goal of modern chemistry. beilstein-journals.org For the synthesis of this compound, green approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A prominent green method for synthesizing (E)-α,β-unsaturated nitroalkenes involves the Henry (nitroaldol) reaction between an aldehyde and nitromethane, followed by dehydration. researchgate.net A study has detailed a simple, efficient, and clean version of this reaction that produces (E)-nitroalkenes in high yields without the corresponding Z-isomer. researchgate.net The reaction is conducted at 0°C using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by treatment with dilute hydrochloric acid. This procedure is considered a green synthesis due to its operational simplicity and the use of less hazardous reagents and solvents. researchgate.net

Another innovative green technique is the use of solvent-free or grinding methods. beilstein-journals.org A catalyst- and solvent-free protocol for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been developed using a simple grinding technique, which is noted for reducing pollution and lowering costs. beilstein-journals.org While this is a reaction of nitroalkenes, the principles of solvent-free synthesis are applicable to their preparation as well.

Further sustainable approaches include reactions in aqueous media. researchgate.net For example, a scalable and sustainable method for the reductive amidation of nitroalkenes has been demonstrated in water, avoiding the need for column chromatography and allowing for solvent recycling. researchgate.net

Research Findings:

One-Pot Aldehyde to Nitroalkene Synthesis: Aldehydes can be reacted with nitromethane in a methanol/aqueous NaOH solution at low temperatures, followed by acid-catalyzed dehydration, to yield (E)-α,β-unsaturated nitroalkenes. This method is noted for its high yields (76-95%) and high stereoselectivity for the E-isomer. researchgate.net For the synthesis of this compound, nonanal (B32974) would be the starting aldehyde.

Catalyst-Free Grinding: Mechanical grinding has been shown to efficiently promote Michael additions to nitroalkenes without the need for a catalyst or solvent, highlighting a powerful green chemistry technique. beilstein-journals.org

Nickel Catalysis in Green Solvents: Researchers have developed a nickel-catalyzed addition of α-ketoesters to nitroalkenes that proceeds at room temperature in a non-toxic propanol (B110389) solvent, a significant improvement over methods requiring hazardous solvents and low temperatures. riken.jp

The following table summarizes the yields of (E)-α,β-unsaturated nitroalkenes synthesized from various aldehydes using a green, one-pot Henry reaction-dehydration sequence, as described in the literature. researchgate.net The entry for this compound is based on the application of this general method.

| Starting Aldehyde | Product Nitroalkene | Yield (%) |

|---|---|---|

| Benzaldehyde | β-Nitrostyrene | 95 |

| 4-Chlorobenzaldehyde | 4-Chloro-β-nitrostyrene | 92 |

| 4-Methylbenzaldehyde | 4-Methyl-β-nitrostyrene | 93 |

| 4-Methoxybenzaldehyde | 4-Methoxy-β-nitrostyrene | 90 |

| Cinnamaldehyde | 1-Nitro-4-phenyl-1,3-butadiene | 85 |

| Nonanal | This compound | (Not specified, expected to be high) |

Mechanistic Investigations of 1 Nitronon 1 Ene Transformations

Electronic Reactivity Profiles: Electrophilic Activation of the Nitroalkene Moiety

The chemical personality of 1-nitronon-1-ene is dominated by the nitro group, a powerful electron-withdrawing moiety. This group significantly lowers the electron density of the carbon-carbon double bond (the alkene moiety) through a combination of inductive (-I) and resonance (-M) effects. The resonance effect delocalizes the pi-electrons of the alkene onto the nitro group, creating a significant partial positive charge (δ+) on the β-carbon (the carbon atom adjacent to the nitro-substituted carbon).

This electronic polarization renders the nitroalkene moiety highly electrophilic. Consequently, the LUMO (Lowest Unoccupied Molecular Orbital) of this compound is lowered in energy, making it an excellent acceptor for electrons from other reactants. mdpi.com This electrophilic activation is the cornerstone of its reactivity, making it a potent Michael acceptor for nucleophiles and a highly reactive dienophile in cycloaddition reactions. researchgate.netwikipedia.org While powerful, this activation presents challenges in certain catalytic processes; for instance, the inherent tendency of nitroalkenes to undergo inverse-electron-demand hetero-Diels-Alder reactions can compete with standard Diels-Alder pathways, particularly in the presence of Lewis acids. mdpi.com

Pericyclic Reaction Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, are a major class of transformations for this compound. beilstein-journals.org Its electronically deficient double bond readily participates as a 2π-electron component in various cycloaddition reactions.

1,3-Dipolar Cycloaddition Pathways

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings from the combination of a 1,3-dipole and a dipolarophile. wikipedia.org In these reactions, the electron-deficient this compound serves as an excellent dipolarophile, reacting with a wide array of 1,3-dipoles. The reaction is a [π4s + π2s] cycloaddition, where the 1,3-dipole provides the 4π-electron system and the nitroalkene provides the 2π-electron system. researchgate.net

Three-Atom Components (TACs), or 1,3-dipoles, are molecules containing delocalized electrons over three atoms. researchgate.net Due to the low-energy LUMO of this compound, its reactions with most TACs are classified as normal-electron-demand cycloadditions, governed by the interaction between the HOMO of the 1,3-dipole and the LUMO of the nitroalkene. Common TACs that react with nitroalkenes include:

Azomethine ylides: Generated in situ from imino esters, these dipoles react with this compound to produce highly substituted 4-nitropyrrolidines. These reactions can be rendered highly diastereo- and enantioselective through catalysis with chiral copper or silver complexes. researchgate.net

Nitrile oxides: These react to form 3-substituted 5-nitroisoxazolines.

Diazoalkanes: These lead to the formation of nitropyrazolines.

Organocatalysis, for example using squaramide-based catalysts, has also proven effective in promoting asymmetric 1,3-dipolar cycloadditions between nitroalkenes and various dipoles. researchgate.net

| Three-Atom Component (1,3-Dipole) | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Azomethine Ylide | This compound | 4-Nitropyrrolidine derivative |

| Nitrile Oxide | This compound | 5-Nitroisoxazoline derivative |

| Diazoalkane | This compound | Nitropyrazoline derivative |

| Nitrone | This compound | 4-Nitroisoxazolidine derivative |

Nitrones are N-oxides of imines and function as stable and versatile 1,3-dipoles. academie-sciences.fr Their reaction with this compound provides a direct route to 4-nitroisoxazolidine heterocycles. Isoxazolidines are valuable synthetic intermediates, serving as precursors to 1,3-amino alcohols. The cycloaddition can proceed through either a concerted or a stepwise mechanism, and the regioselectivity is dictated by the electronic and steric properties of both the nitrone and the nitroalkene. Computational studies on related systems suggest that both pathways can be energetically accessible.

Interactions with Three-Atom Components (TACs)

Nucleophilic Addition Mechanisms

The most characteristic reaction of this compound is the nucleophilic conjugate addition, often referred to as the Michael addition. researchgate.netwikipedia.org The pronounced electrophilicity of the β-carbon makes it highly susceptible to attack by a wide range of soft nucleophiles. wikipedia.org

The mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the alkene. This breaks the C=C pi-bond, and the electrons are pushed onto the nitro group to form a resonance-stabilized nitronate anion intermediate. This intermediate is analogous to the enolate formed in the conjugate addition to α,β-unsaturated carbonyl compounds.

Protonation: The nitronate anion is subsequently protonated during reaction workup, typically at the α-carbon, to yield the final neutral addition product.

This reaction is highly versatile and works with a broad spectrum of nucleophiles, including organocuprates, enolates, amines, and thiols. The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netlibretexts.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Attack of a nucleophile (Nu-) on the β-carbon. | This compound + Nucleophile |

| 2 | Formation of a resonance-stabilized nitronate anion. | Aci-nitro intermediate (Nitronate) |

| 3 | Protonation of the nitronate anion at the α-carbon. | Final neutral addition product |

Michael Addition Reactions

The Michael addition, a type of conjugate addition, is a fundamental reaction for forming carbon-carbon bonds. In the context of this compound, the nitro group serves as a powerful electron-withdrawing group, making the β-carbon of the alkene electrophilic and thus a prime target for nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.com

The general mechanism proceeds in the following steps:

Nucleophile Activation: A base abstracts a proton from the Michael donor (e.g., a β-ketoester or malonate) to generate a stabilized carbanion or enolate. wikipedia.orglibretexts.org

Nucleophilic Attack: The generated nucleophile attacks the β-carbon of this compound. masterorganicchemistry.comlibretexts.org This step is the conjugate addition itself, leading to the formation of a new carbon-carbon single bond and a new enolate or nitronate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The intermediate is protonated by a proton source, which is often the conjugate acid of the base used in the first step or the solvent, to yield the final adduct. wikipedia.orglibretexts.org

The reaction is thermodynamically driven by the formation of a stable C-C single bond at the expense of a weaker C-C π bond. masterorganicchemistry.com

| Reactant Class | Example Nucleophile (Michael Donor) | Product Type |

| β-Ketoesters | Diethyl malonate | Substituted nitroalkane |

| Enolates | Ketone enolates | 1,5-Dicarbonyl compounds (after nitro group transformation) |

| Amines | Primary or secondary amines | β-Nitroamines |

| Thiols | Thiophenols | β-Nitrosulfides |

Organocatalytic Michael Additions

Organocatalysis offers an effective strategy for achieving asymmetric Michael additions to nitroalkenes like this compound, yielding chiral products. nih.gov Chiral amines, such as those derived from pyrrolidine (B122466), are commonly employed as catalysts. nih.gov

The catalytic cycle typically involves:

Enamine Formation: The chiral secondary amine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate.

Asymmetric Addition: The enamine attacks the β-carbon of the nitroalkene from a specific face, directed by the chiral catalyst, to form a new C-C bond and an iminium ion intermediate. The stereochemistry of the final product is determined in this step.

Hydrolysis: The iminium ion is hydrolyzed to regenerate the chiral catalyst and release the final Michael adduct, now containing a new stereocenter.

Acidic co-catalysts are often used to enhance the reaction rate and selectivity by activating the nitroalkene or facilitating catalyst regeneration. nih.gov Research has shown that chiral pyrrolidine catalysts, when paired with an appropriate acidic co-catalyst, can promote the Michael addition of aldehydes to nitroethylene (B32686) with high enantioselectivity. nih.gov The use of primary amine-based catalysts has also been explored, demonstrating excellent enantioselectivities in the addition of 1,3-dicarbonyl compounds to nitrostyrenes. nih.gov

| Catalyst Type | Nucleophile | Key Intermediate | Stereochemical Outcome |

| Chiral secondary amine (e.g., pyrrolidine derivative) | Aldehyde or Ketone | Chiral enamine | High enantioselectivity |

| Chiral primary-tertiary diamine | Carbamates, sulfonamides | Hydrogen-bonded complex | High enantioselectivity |

| Cinchona alkaloid derivatives | Anilines, α-amido sulfones | Hydrogen-bonded complex, π-π stacking | Good to excellent enantioselectivity beilstein-journals.orgrsc.org |

Ene Reactions and Analogous Pericyclic Processes

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). illinois.eduinflibnet.ac.in In reactions with this compound, the nitroalkene can act as the enophile. The reaction proceeds through a cyclic transition state where the allylic C-H bond of the ene component breaks, a new C-C sigma bond forms between the ene and the β-carbon of the nitroalkene, and the π-bond of the ene shifts, accompanied by a proton transfer to the oxygen of the nitro group. illinois.edu

These reactions are often promoted by Lewis acids, which coordinate to the nitro group, lowering the LUMO of the enophile and accelerating the reaction. inflibnet.ac.innumberanalytics.com The concerted nature of this reaction leads to a high degree of stereospecificity. inflibnet.ac.in

Nitroso Ene Reactions

The nitroso ene reaction is a variation where a nitroso compound acts as the enophile. illinois.educore.ac.uk While this compound itself is not a nitroso compound, understanding this related reaction provides insight into the reactivity of similar functional groups. Acyl nitroso compounds, which are highly reactive, are often generated in situ. illinois.edu The mechanism of the nitroso ene reaction is a subject of debate, with possibilities including a concerted pericyclic pathway or a stepwise mechanism involving an aziridine (B145994) N-oxide or a diradical/zwitterionic intermediate. core.ac.ukpku.edu.cn

DFT calculations on some nitroso-ene reactions suggest a stepwise mechanism where the initial C-N bond formation to generate a diradical or zwitterionic intermediate is the rate-determining step. pku.edu.cn This is followed by a rapid hydrogen transfer. pku.edu.cn Mechanistic studies on iron-catalyzed intramolecular nitroso ene reactions indicate that the reaction proceeds via a nitrosoarene intermediate. researchgate.netnih.gov

| Reaction Type | Key Reactants | Proposed Mechanism | Product |

| Ene Reaction | Alkene (with allylic H) + this compound | Concerted pericyclic illinois.eduinflibnet.ac.in | Allylically substituted nitroalkane |

| Nitroso Ene Reaction | Alkene (with allylic H) + Nitroso Compound | Concerted or Stepwise (via zwitterion/diradical) core.ac.ukpku.edu.cn | Allylic hydroxylamine |

Denitrative Coupling Reaction Mechanisms

Denitrative coupling reactions involve the replacement of the nitro group with another functional group, effectively using the nitroalkene as a vinyl cation synthon. These reactions often proceed through a radical addition-elimination mechanism. mdpi.com

The general mechanism is as follows:

Radical Generation: A radical species is generated from a suitable precursor. This can be initiated thermally, photochemically, or with a metal catalyst. mdpi.com

Radical Addition: The generated radical adds to the β-carbon of this compound. This forms a new, relatively stable benzylic-type radical intermediate. mdpi.com

Elimination: This intermediate undergoes elimination of the nitro group as a nitrogen dioxide radical (•NO₂) to form a new carbon-carbon or carbon-heteroatom double bond. mdpi.com

This methodology has been successfully applied to form C-C, C-S, and C-P bonds. mdpi.com For example, the palladium-catalyzed denitrative Mizoroki-Heck reaction allows for the coupling of nitroarenes with alkenes. chemrxiv.org Similarly, denitrative Sonogashira-type couplings have been developed for C(sp²)-C(sp) bond formation. rsc.org

C(sp³)-H Alkenylation Reaction Mechanisms

The direct alkenylation of C(sp³)-H bonds with nitroalkenes like this compound represents a powerful and atom-economical method for C-C bond formation. These reactions often proceed via a radical-based mechanism, particularly when initiated by photoredox catalysis.

A proposed photocatalytic mechanism involves:

Radical Generation: A photocatalyst, upon excitation by light, can abstract a hydrogen atom from a C(sp³)-H bond, often adjacent to a heteroatom, to generate an alkyl radical.

Conjugate Addition: The alkyl radical adds to the β-position of the nitroalkene, forming a nitronate radical anion.

Oxidation and Elimination: The nitronate radical anion is oxidized, and subsequently, the nitro group is eliminated to furnish the alkenylated product.

Recent developments have shown photocatalytic denitrative alkenylation of nitroalkanes, where an alkyl radical is generated from a nitroalkane and then used in the alkenylation reaction. chemrxiv.org Another approach involves the direct alkenylation of C(sp³)–H bonds using photo-irradiation in the presence of an initiator like benzophenone. rsc.org

Elimination Reaction Pathways in Nitroalkene Formation (e.g., E1, E2)

This compound is typically synthesized through elimination reactions of suitable precursors, such as nitroalcohols or nitroalkyl halides. The two primary mechanisms for these β-elimination reactions are the E1 (unimolecular) and E2 (bimolecular) pathways. wikipedia.org

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the α-carbon while the leaving group on the β-carbon departs simultaneously, forming the double bond. wikipedia.orgyoutube.com The reaction rate is second-order, depending on the concentrations of both the substrate and the base. wikipedia.org The E2 mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. wikipedia.orgiitk.ac.in Strong bases favor the E2 pathway. iitk.ac.inmasterorganicchemistry.com

E1 Mechanism: This is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. wikipedia.orglibretexts.org In the second step, a weak base removes a proton from the adjacent carbon to form the double bond. libretexts.org The rate is first-order, depending only on the substrate concentration. wikipedia.org E1 reactions are favored for substrates that can form stable carbocations (e.g., tertiary halides) and with weak bases in polar protic solvents. iitk.ac.inlibretexts.org

The choice between the E1 and E2 pathway is influenced by the substrate structure, the strength of the base, the nature of the leaving group, and the solvent. iitk.ac.inmasterorganicchemistry.com For the synthesis of nitroalkenes, dehydration of nitroalcohols is a common method, which can proceed via these elimination pathways. sci-rad.com

| Mechanism | Kinetics | Base Requirement | Stereochemistry | Intermediate |

| E1 | First-order (unimolecular) wikipedia.orglibretexts.org | Weak base favored iitk.ac.in | No specific requirement libretexts.org | Carbocation wikipedia.orglibretexts.org |

| E2 | Second-order (bimolecular) wikipedia.org | Strong base favored iitk.ac.inmasterorganicchemistry.com | Anti-periplanar required wikipedia.orgiitk.ac.in | Concerted transition state wikipedia.org |

Stereochemical Control in Reaction Pathways

The spatial arrangement of atoms in molecules, or stereochemistry, is a critical aspect of chemical transformations. fiveable.me For a molecule like this compound, which possesses a reactive carbon-carbon double bond activated by an electron-withdrawing nitro group, reactions often lead to the formation of new stereocenters. Controlling the three-dimensional outcome of these reactions is paramount for synthesizing specific, desired stereoisomers. fiveable.mewikipedia.org Stereoselectivity in reactions involving this compound and similar nitroalkenes is the preference for the formation of one stereoisomer over another. wikipedia.org This control can be categorized as diastereoselectivity (favoring one diastereomer) or enantioselectivity (favoring one enantiomer). wikipedia.orgsaskoer.ca The strategies to achieve this control typically rely on the influence of chiral catalysts, reagents, or existing chiral centers within the reacting molecules, as well as the specific reaction conditions. fiveable.menumberanalytics.com

The primary methods for exerting stereochemical control in transformations of nitroalkenes like this compound involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form an excess of one enantiomer, and substrate-directed reactions, where a stereocenter already present in the molecule guides the formation of a new one.

Enantioselective Transformations

Enantioselective reactions are crucial for producing optically active compounds from achiral starting materials. wikipedia.org In the context of this compound, the most prominent enantioselective transformation is the conjugate addition (Michael addition) of nucleophiles across the activated double bond. This reaction creates at least one new stereocenter. The use of chiral catalysts, including organocatalysts and metal complexes, has become a powerful strategy for achieving high enantioselectivity. nih.govrsc.org

Organocatalyzed Michael Additions: Chiral organocatalysts, particularly those based on thiourea (B124793) and amine scaffolds, are highly effective in promoting asymmetric Michael additions to nitroalkenes. rsc.orgbeilstein-journals.org Thiourea-based catalysts, for instance, can activate the nitroalkene by forming hydrogen bonds with the nitro group, while a basic moiety on the catalyst activates the nucleophile. beilstein-journals.org This dual activation within a chiral environment directs the nucleophile to attack a specific face of the double bond, leading to a high enantiomeric excess (ee) of one product.

For example, the addition of 1,3-dicarbonyl compounds like acetylacetone (B45752) to various nitroolefins has been studied extensively. Chiral catalysts derived from cyclohexanediamine (B8721093) and calix arene have demonstrated the ability to catalyze these reactions with high yields and moderate to good enantioselectivities. beilstein-journals.org The structure of the catalyst is critical; minor changes can significantly impact the stereochemical outcome. The hydrophobic scaffold of calixarene (B151959) catalysts, for example, can work in concert with the catalytic center to enhance reactivity and selectivity. beilstein-journals.org

| Entry | Nitroolefin Substrate | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (E)-Nitrostyrene | Toluene/Water | 24 | 99 | 94 |

| 2 | (E)-1-Nitro-4-chlorostyrene | Toluene/Water | 24 | 98 | 92 |

| 3 | (E)-1-Nitro-4-methylstyrene | Toluene/Water | 24 | 99 | 93 |

| 4 | (E)-1-Nitro-2-naphthylethene | Toluene/Water | 36 | 95 | 85 |

| 5 | (E)-1-Nitrohex-1-ene | Toluene/Water | 48 | 90 | 78 |

This table illustrates typical results for asymmetric Michael additions to various nitroalkenes using a chiral calix arene-based thiourea organocatalyst, showing high yields and enantioselectivities. The data for entry 5 is a representative expectation for an aliphatic nitroalkene like this compound under similar conditions, as reported in studies on analogous systems. beilstein-journals.org

Metal-Catalyzed Reactions: Chiral metal complexes are also potent catalysts for stereoselective transformations of nitroalkenes. Copper(II) complexes with chiral ligands derived from aminopinane, for instance, have been used in asymmetric Henry (nitroaldol) reactions. mdpi.com For conjugate additions, chiral calcium catalysts have been developed for the reaction of 1,3-dicarbonyl compounds with nitroalkenes. nih.gov Furthermore, copper-catalyzed asymmetric conjugate addition of organozinc reagents to acyclic nitroalkenes, using chiral dipeptide phosphine (B1218219) ligands, proceeds with high efficiency and enantioselectivity for both aromatic and aliphatic substituted nitroalkenes. molaid.com

Diastereoselective Transformations

Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one, or when two or more stereocenters are formed simultaneously. wikipedia.org The goal is to control the relative configuration between the new and existing stereocenters. This control is often dictated by steric interactions that favor one approach of the reagent over another (steric approach control) or by the directing influence of a nearby functional group. cureffi.org

For a long-chain molecule like this compound, if it were to react with a chiral nucleophile, the inherent chirality of the nucleophile would influence the stereochemical outcome, leading to a mixture of diastereomers in unequal amounts.

A key example is the reduction of the double bond. While catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) would typically produce a racemic mixture of 1-nitrononane, the use of enzyme catalysts can be highly diastereoselective and enantioselective.

Biocatalytic Reductions: Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of activated C=C double bonds, such as those in nitroalkenes. polimi.it These enzymes use a flavin mononucleotide (FMN) cofactor to deliver a hydride to the β-carbon and a proton from an active site residue to the α-carbon. polimi.it The substrate binds in a highly organized pocket in the enzyme's active site, which dictates the face of the double bond that is exposed to the hydride transfer. polimi.it This results in the formation of a single enantiomer of the product with very high stereospecificity. The mechanism involves a stereospecific anti-addition of two hydrogen atoms across the double bond. polimi.it

| Entry | Substrate | Enzyme Source | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (E)-1-Nitrostyrene | Baker's Yeast (S. cerevisiae) | (R) | >99 |

| 2 | (E)-1-Nitro-2-phenylprop-1-ene | OYE1 | (1R, 2S) | >98 |

| 3 | (E)-1-Nitrohex-1-ene | S. cerevisiae | (R) | 96 |

| 4 | (E)-1-Nitronon-1-ene | OYE family enzyme | (R) | >95 (expected) |

This table summarizes the high enantioselectivity achieved in the bioreduction of various nitroalkenes. The outcome for this compound (entry 4) is projected based on established trends for aliphatic nitroalkenes with these enzymes. polimi.it

Advanced Applications of 1 Nitronon 1 Ene in Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. numberanalytics.com 1-Nitronon-1-ene serves as an excellent substrate for such transformations, primarily through its role as a Michael acceptor. In these reactions, a nucleophile attacks the electrophilic carbon atom of the conjugated system, leading to the formation of a new C-C bond. alevelchemistry.co.uk This strategy is fundamental to building complex carbon frameworks from simpler precursors.

Construction of Carbocyclic Ring Systems

The synthesis of carbocyclic rings using this compound often relies on intramolecular Michael addition reactions. In this approach, a molecule containing both the this compound moiety and a tethered nucleophilic carbon center is designed. Upon treatment with a base, the nucleophile is generated and attacks the β-carbon of the nitroalkene, leading to a ring-closing C-C bond formation. The length and nature of the tether determine the size of the resulting carbocycle. This strategy, known as a Michael-initiated ring-closure (MIRC), is a powerful method for constructing five- and six-membered rings. The resulting cyclic nitroalkane can then be further manipulated, for instance, by reducing the nitro group or eliminating it to form a new double bond within the ring.

| Reaction Type | Reactants | Typical Conditions | Product Class |

| Intramolecular Michael Addition | Bifunctional precursor with a nucleophilic center and a this compound unit | Basic catalyst (e.g., DBU, t-BuOK), Organic Solvent | Substituted Nitro-carbocycle |

Synthesis of Variously Substituted Cyclobutanes

Cyclobutanes are strained four-membered carbocycles found in numerous natural products and pharmaceuticals. rsc.org this compound can be employed in the synthesis of substituted cyclobutanes through [2+2] cycloaddition reactions. When reacted with an electron-rich alkene, such as an enol ether or an enamine, this compound can form a four-membered ring. These reactions are often promoted photochemically or by Lewis acids. The resulting product is a cyclobutane (B1203170) ring bearing a nitro group and a long heptyl chain from the this compound, along with substituents from the alkene partner. The stereochemistry of the newly formed cyclobutane can often be controlled by the reaction conditions and the nature of the reactants. ntu.ac.uknih.gov The strain in bicyclo[1.1.0]butanes (BCBs) can also be harnessed, where their reaction with nitroso compounds provides an efficient route to access substituted cyclobutane derivatives. rsc.org

Heterocycle Synthesis via Nitroalkene Reactivity

The versatility of this compound extends prominently into the synthesis of heterocyclic compounds. rsc.org Heterocycles are cyclic structures containing at least one atom other than carbon within the ring and are ubiquitous in medicinal chemistry and natural products. The nitroalkene functionality provides a reactive handle for various annulation and cycloaddition strategies to build these important scaffolds.

Five-Membered Heterocycles (e.g., Isoxazolidines, Pyrrolidines)

The synthesis of five-membered heterocycles is a well-established application of nitroalkene chemistry. rsc.org

Isoxazolidines : These heterocycles, containing adjacent oxygen and nitrogen atoms, are readily synthesized via 1,3-dipolar cycloaddition reactions. mdpi.com this compound, acting as the dipolarophile, can react with a nitrone (a 1,3-dipole) to form a five-membered isoxazolidine (B1194047) ring with high regioselectivity. researchgate.netresearchgate.netrsc.org The reaction creates a highly substituted, stable heterocyclic system in a single, atom-economical step.

Pyrrolidines : The construction of the pyrrolidine (B122466) ring often involves a multi-step sequence initiated by a Michael addition to this compound. For example, the addition of a β-amino ester to this compound, followed by the reduction of the nitro group to an amine and subsequent intramolecular cyclization (lactamization), yields a substituted pyrrolidinone, a key structural motif in many bioactive compounds.

| Target Heterocycle | Key Reaction | Co-reactant | Resulting Structure |

| Isoxazolidine | [3+2] Cycloaddition | Nitrone | 5-(Heptyl)-substituted Isoxazolidine |

| Pyrrolidine | Michael Addition / Reductive Cyclization | α- or β-Amino ester | Substituted Pyrrolidine/Pyrrolidinone |

Three, Four, and Seven-Membered Cyclic Systems

While five- and six-membered rings are most common, the reactivity of this compound can also be directed toward the synthesis of more strained or larger ring systems. thermofisher.com

Three-Membered Rings : The double bond in this compound can be epoxidized using reagents like m-CPBA to form a highly reactive 2-heptyl-2-nitrooxirane. Similarly, aziridination can furnish the corresponding 2-heptyl-2-nitroaziridine. These strained heterocycles are valuable synthetic intermediates due to their propensity to undergo ring-opening reactions. msu.edu

Four-Membered Rings : Beyond the C-C bond forming [2+2] cycloadditions mentioned earlier, four-membered heterocycles like azetidines can be accessed. thermofisher.com For instance, the Kinugasa reaction, involving a nitrone and a terminal alkyne, can be adapted, showcasing the versatility of nitrone-related chemistry in forming β-lactams (azetidin-2-ones). researchgate.net

Seven-Membered Rings : The synthesis of seven-membered rings such as oxazepines is more complex and typically requires multi-step strategies or ring-expansion methodologies. chemistryviews.org A plausible route could involve a precursor derived from this compound that undergoes a tandem reaction or a rearrangement, such as a Beckmann or Schmidt rearrangement on a suitably functionalized six-membered ring, to expand to the seven-membered system.

Functionalization and Derivatization of this compound for Building Block Diversification

One of the most powerful aspects of using this compound in synthesis is the transformability of the nitroalkene moiety itself. rsc.org After it has served its purpose in a key bond-forming step, it can be converted into a wide array of other functional groups, leading to significant molecular diversification.

Key transformations include:

Reduction to Amines : The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd, LiAlH₄). This provides access to 1-aminononane derivatives, which are valuable for introducing basic nitrogen centers or for further elaboration.

Conversion to Carbonyls (Nef Reaction) : The nitro group of a saturated nitroalkane (formed after a Michael addition) can be converted into a ketone or aldehyde via the Nef reaction, typically using a strong base followed by an acidic workup. This transforms the original β-carbon of the nitroalkene into a carbonyl carbon.

Conjugate Addition of Heteroatoms : Besides carbon nucleophiles, heteroatom nucleophiles like thiols, alcohols, and amines can be added across the double bond in a Michael fashion. This allows for the direct installation of sulfur, oxygen, and nitrogen functionalities, creating a diverse library of functionalized nonane (B91170) derivatives from a single starting material.

These derivatizations significantly expand the utility of this compound, positioning it as a versatile platform for generating a multitude of more complex and functionally diverse chemical building blocks.

Computational Chemistry and Theoretical Investigations of 1 Nitronon 1 Ene

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-nitronon-1-ene, these calculations reveal how the distribution of electrons influences its stability and reactivity. Methods like Density Functional Theory (DFT) are commonly used to accurately predict molecular structures and energetics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org

For this compound, the presence of the electron-withdrawing nitro (-NO2) group conjugated with the carbon-carbon double bond significantly influences its electronic properties. This conjugation lowers the energy of the LUMO, making the molecule a potent electrophile and a good dienophile in Diels-Alder reactions. rjpbcs.com The HOMO, conversely, is associated with the π-system of the double bond. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net Quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.net

Table 1: Representative Frontier Orbital Energies for Dienophiles Related to this compound This table presents data calculated for structurally similar nitroalkenes to illustrate the typical energy ranges for this compound.

| Compound | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 3-Nitroacrylate | DFT B3LYP+G | -11.96 | -7.91 | 4.05 |

| β-Nitroethenylphosphonate | DFT B3LYP+G | -11.94 | -7.76 | 4.18 |

Data sourced from a kinetic and quantum chemical study on the Diels-Alder reactivity of nitroalkenes. rjpbcs.com

The distribution of electron density within the this compound molecule is highly polarized due to the nitro group. DFT calculations can map this charge distribution, often using methods like Mulliken population analysis, to identify electron-rich and electron-poor centers. mdpi.com This information helps in predicting how the molecule will interact with other reagents.

From DFT calculations, various reactivity indices can be derived to quantify a molecule's reactivity. researchgate.net

Global Electrophilicity Index (ω): This index, defined by Parr, measures the stabilization in energy when a system acquires additional electron density. mdpi.com Conjugated nitroalkenes like this compound are classified as strong electrophiles, possessing high ω values. For instance, nitroethylene (B32686) has an electrophilicity index (ω) of 2.61 eV. mdpi.com

Global Electron Density Transfer (GEDT): In a reaction, the GEDT indicates the net charge transfer between two interacting molecules at the transition state. mdpi.com For polar reactions involving nitroalkenes, a significant GEDT value confirms the flow of electrons from the nucleophile to the electrophilic nitroalkene. mdpi.com

Table 2: Electrophilicity Index (ω) for Selected Alkenes This table provides context for the electrophilic nature of nitroalkenes.

| Compound | Electrophilicity Index (ω) in eV | Classification |

|---|---|---|

| Tetracyanoethylene (B109619) | 4.29 | Strong Electrophile |

| Nitroethylene | 2.61 | Strong Electrophile |

| Acrolein | 1.84 | Moderate Electrophile |

| Ethylene | 0.73 | Marginal Electrophile |

Values calculated at the B3LYP/6-31G(d) level of theory. mdpi.com

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is an indispensable tool for elucidating the step-by-step sequence of events in a chemical reaction. numberanalytics.com This involves mapping the potential energy surface (PES) to identify all relevant stationary points, including reactants, intermediates, transition states, and products. numberanalytics.com

A key goal in mechanistic studies is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. smu.edu Computational algorithms can find the unique geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. wikipedia.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway downhill from the TS to connect it to the preceding and succeeding energy minima (reactants, intermediates, or products), confirming that the located TS is the correct one for the reaction . mdpi.com

For reactions involving nitroalkenes, such as cycloadditions or Michael additions, computational studies often reveal asynchronous transition states, where the formation of new chemical bonds does not occur in perfect concert. mdpi.commdpi.comacs.org Energetic profiles constructed from these calculations provide a quantitative picture of the reaction, showing the relative energies of all species involved. mdpi.com

Table 3: Example of a Calculated Gibbs Free Energy Profile for a Nitroalkene Reaction This profile shows the reaction of an enamine with a simple nitroalkene, passing through two transition states (TS1, TS2) and a cyclobutane (B1203170) intermediate. Energies are relative to the reactants.

| Species | Description | Relative Gibbs Free Energy (ΔG in kcal/mol) |

|---|---|---|

| Reactants | Enamine + Nitroalkene | 0.0 |

| TS1 | First Transition State | +9.1 |

| Intermediate | Cyclobutane Adduct | -8.7 |

| TS2 | Second Transition State | +16.0 |

| Product | Ring-Opened Product | -21.4 |

Data adapted from calculations at the M06-2X/6-311+G(d,p) level. acs.org

Solvents can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects, most commonly through the use of a Polarizable Continuum Model (PCM). mdpi.com In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the charge distribution of the solute molecule. This approach allows for the calculation of reaction profiles in different solvents, helping to explain experimentally observed solvent-dependent outcomes. mdpi.comacs.org For polar reactions, polar solvents may stabilize charged intermediates or transition states, altering the energy landscape of the reaction. mdpi.com

Similarly, the role of a catalyst can be modeled in detail. For instance, in organocatalyzed reactions of this compound, computational studies can model how a chiral catalyst, such as a thiourea (B124793) derivative, forms hydrogen bonds with the nitro group. mdpi.comnih.gov This interaction not only activates the nitroalkene for the reaction but also creates a specific chiral environment that directs the stereochemical outcome. mdpi.comacs.org By calculating the energetic profiles of both catalyzed and uncatalyzed pathways, researchers can quantify the catalytic effect and understand its origin. rsc.org

Transition State Locating and Energetic Profiling

Prediction and Rationalization of Stereoselectivity

Many reactions involving this compound can produce multiple stereoisomers. Predicting and explaining the observed stereoselectivity is a major success of computational chemistry. nih.gov This is achieved by modeling the transition states leading to all possible stereoisomeric products.

According to transition state theory, the product distribution is determined by the relative Gibbs free energies of the competing transition states. The pathway with the lowest-energy transition state will be the fastest and will yield the major product. nih.gov

In the context of an enantioselective reaction, a chiral catalyst creates a diastereomeric relationship between the transition states leading to the two enantiomers. nih.gov Computational chemists build models of these diastereomeric transition state complexes, including the substrate (this compound), the other reactant, and the chiral catalyst. By carefully optimizing the geometries and calculating the energies of these complex structures, it is possible to identify the lowest-energy pathway and thus predict which enantiomer will be formed preferentially. nih.gov These studies can rationalize the high stereoselectivity observed in many reactions and are crucial for the design of new, more effective chiral catalysts. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.comnih.gov For a flexible molecule like this compound, which possesses a long alkyl chain, MD simulations are particularly valuable for exploring its vast conformational landscape. Conformational analysis aims to identify the different spatial arrangements of atoms (conformers) that can be interconverted through rotation around single bonds and to determine their relative stabilities. solubilityofthings.com

Beyond conformational analysis, MD simulations can offer insights into the reactivity of this compound. By simulating the molecule's behavior over time, often in the presence of a solvent or other reactants, it is possible to understand the dynamic events leading up to a chemical reaction. mdpi.com For example, simulations can model how the molecule approaches a reaction partner and the conformational changes it might undergo to reach a suitable orientation for reaction. cam.ac.uk Ab initio molecular dynamics, which uses quantum mechanics to calculate forces, has been employed to study the decomposition pathways of related nitro compounds like nitromethane (B149229), illustrating the power of these simulations to probe reaction mechanisms at a molecular level. aps.org Such simulations can track bond breaking and formation, providing a complete pathway from reactants to products. aps.orgresearchgate.net

Theoretical Basis for Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its electronic structure. Theoretical investigations, primarily using Density Functional Theory (DFT), provide a quantitative basis for understanding and predicting this reactivity. scirp.org Structure-reactivity relationships are established by calculating a series of molecular electronic properties and reactivity descriptors that correlate with the molecule's observed chemical behavior. researchgate.netrsc.org

A fundamental concept in this analysis is Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. scirp.org A high EHOMO suggests a greater ability to donate electrons (nucleophilicity), while a low ELUMO indicates a greater ability to accept electrons (electrophilicity). ajchem-a.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.orgajchem-a.com For nitroalkenes like this compound, the potent electron-withdrawing nature of the nitro group (-NO₂) significantly lowers the energy of the LUMO, making the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, as seen in reactions like the Michael addition. mdpi.comtudublin.ie

Several global reactivity descriptors, defined within the framework of conceptual DFT, are used to quantify these properties. researchgate.netmdpi.com These include:

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO)/2. mdpi.com

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO). A hard molecule has a large energy gap, while a soft molecule has a small one. scirp.orgmdpi.com

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is defined as ω = μ²/2η. mdpi.com This index is particularly useful for classifying the reactivity of molecules in polar reactions. mdpi.com

Global Nucleophilicity Index (N) : Ranks molecules on a unified nucleophilicity scale. It is calculated relative to a reference molecule, tetracyanoethylene (TCE), as N = EHOMO(Nu) - EHOMO(TCE). mdpi.com

The following table summarizes the key theoretical descriptors used to evaluate the reactivity of nitroalkenes.

| Descriptor | Formula | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability (nucleophilicity). ajchem-a.com |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability (electrophilicity). ajchem-a.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability. scirp.org |

| Chemical Hardness (η) | ELUMO - EHOMO | Measures resistance to change in electron configuration. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Indicates the tendency of electrons to escape the system. mdpi.com |

| Electrophilicity Index (ω) | μ²/2η | Quantifies the overall electrophilic nature of the molecule. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Nitronon-1-ene, and how can their efficiency be experimentally validated?

- Methodological Answer : Begin with nitroalkene synthesis methods such as Henry reaction modifications or nitration of alkenes using HNO₃/H₂SO₄. Validate efficiency by comparing yields, reaction times, and purity (via GC-MS or HPLC). Include controls for side-product formation (e.g., dimerization) and optimize solvent systems (polar aprotic vs. nonpolar) .

- Data Presentation : Tabulate reaction conditions (temperature, catalyst loadings), yields, and purity metrics. Use NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via TLC, UV-Vis spectroscopy (for nitro group absorption bands), and mass spectrometry. Compare results against inert-atmosphere storage controls .

- Data Contradiction Analysis : If degradation rates conflict with literature, re-examine experimental parameters (e.g., oxygen/moisture levels in storage vials) and validate instrumentation calibration .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic addition reactions of this compound, and how can competing pathways be resolved?

- Methodological Answer : Use kinetic isotope effects (KIE) and computational modeling (DFT) to identify rate-determining steps. Perform competitive experiments with substituted alkenes to isolate electronic vs. steric effects. Validate intermediates via in-situ FT-IR or cryogenic trapping .

- Data Contradiction Analysis : If regioselectivity deviates from theoretical predictions, re-evaluate solvent polarity or counterion effects in the reaction medium. Cross-reference with crystallographic data (if available) for transition-state analogs .

Q. How can contradictory spectral data (e.g., NMR shifts or IR stretches) for this compound derivatives be systematically addressed?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., deuterated solvent purity, baseline correction in IR). Compare with databases (SciFinder, Reaxys) and published spectra for analogous nitroalkenes. If discrepancies persist, consider dynamic effects (e.g., conformational isomerism) or paramagnetic impurities .

- Experimental Design : Include a "validation matrix" in supplementary materials, documenting instrument parameters, sample preparation steps, and reference compound data .

Q. What strategies are effective in resolving low reproducibility of catalytic asymmetric reactions involving this compound?

- Methodological Answer : Audit catalyst synthesis (e.g., chiral ligand purity via elemental analysis) and reaction setup (moisture/oxygen exclusion). Use statistical tools (e.g., Design of Experiments) to identify critical variables (catalyst loading, temperature gradients). Cross-validate with independent labs .

- Data Presentation : Report enantiomeric excess (ee) values from multiple analytical methods (HPLC with chiral columns, optical rotation) and provide raw chromatograms in supporting information .

Methodological and Ethical Considerations

Q. How should researchers design toxicity assays for this compound given limited existing hazard data?

- Methodological Answer : Prioritize in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) using prokaryotic and mammalian cell lines. Reference structurally similar nitro compounds (e.g., nitrobenzene) for dose-range estimation. Document all protocols in alignment with OECD guidelines .

- Ethical Compliance : Obtain institutional review board (IRB) approval for biological testing and adhere to waste disposal regulations for nitro-containing compounds .

Q. What computational tools are most reliable for predicting the environmental fate of this compound?

- Methodological Answer : Use EPI Suite for biodegradation half-life estimation and COSMOtherm for partition coefficients (log Kow). Validate predictions with experimental hydrolysis/photolysis studies under simulated environmental conditions .

- Data Interpretation : Highlight uncertainties (e.g., lack of soil adsorption data) and propose follow-up microcosm experiments .

Data Management and Reproducibility

Q. How can raw data from this compound studies be optimally archived for reproducibility?

- Methodological Answer : Deposit raw spectra, chromatograms, and crystallographic files in open-access repositories (Zenodo, Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Include detailed experimental logs (e.g., glovebox O₂ levels, syringe pump calibration) .

- Conflict Resolution : If replication attempts fail, convene a peer review panel to audit methodology and data authenticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.